molecular formula C8H3ClF3NO B3031930 2-chloro-4-(trifluoromethoxy)Benzonitrile CAS No. 874482-94-7

2-chloro-4-(trifluoromethoxy)Benzonitrile

Cat. No.: B3031930
CAS No.: 874482-94-7
M. Wt: 221.56
InChI Key: OZFIJIGOVVNMDI-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethoxy group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with trifluoromethoxy-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorobenzonitrile is treated with a trifluoromethoxy source under specific conditions to introduce the trifluoromethoxy group at the para position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(trifluoromethoxy)benzonitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Chloro-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group at the para position.

    2-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

2-Chloro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIJIGOVVNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735907
Record name 2-Chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874482-94-7
Record name 2-Chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.00 g of the compound of Example 2A are dissolved in 12 ml of degassed DMF with 2.04 g of zinc cyanide and 1.00 g of tetrakis(triphenylphosphine)palladium and the solution is heated under argon at 120° C. for 2 h. After cooling, the reaction mixture is diluted with ethyl acetate and extracted by shaking twice with a saturated sodium hydrogen carbonate solution and then with a saturated sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated. The residue is purified by silica gel chromatography (cyclohexane/ethyl acetate 10:1). 880 mg (44% of theory) of the title compound are obtained.
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
2.04 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous solution of 2-chloro-4-(trifluoromethoxy)phenylamine (9.0 g) was cooled at 0° C., and concentrated hydrochloric acid (75 mL) was dropped slowly to its solution. The reaction mixture was stirred for 30 minutes, and sodium nitrite (3.73 g) was added to the reaction mixture. The reaction mixture was stirred for 40 minutes. An aqueous mixture solution of copper cyanide (4.65 g) and sodium cyanide (7.08 g) which been cooled off in 0° C. was added to the reaction mixture, and the reaction mixture stirred at room temperature for an hour. The reaction mixture was poured into 5N aqueous solution of sodium hydroxide which been cooled with ice, and extracted twice with ethyl acetate. The organic layer was washed by a saturated aqueous solution of sodium chloride, and dried with anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (high flash-SI, size 4 L (made in Yamazen corporation), n-hexane→ethyl acetate/n-hexane=1/8) to obtain a title compound (7.36 g) having the following physical data.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Quantity
4.65 g
Type
reactant
Reaction Step Four
Quantity
7.08 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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